molecular formula C15H16N2O4S2 B2411603 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide CAS No. 941974-72-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2411603
CAS No.: 941974-72-7
M. Wt: 352.42
InChI Key: RZPRRAHAOHNJAK-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a dioxidoisothiazolidine ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety.

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known that many cdk2 inhibitors work by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cell from dividing. The downstream effects of this can include reduced tumor growth in cancerous cells .

Pharmacokinetics

The metabolism and elimination of these compounds can vary widely and are often influenced by factors such as the specific chemical structure of the compound and the individual’s metabolic enzymes .

Result of Action

The result of the action of this compound is the inhibition of cell division, which can lead to a decrease in the growth of cancerous cells . This makes it a potential candidate for the development of new anticancer drugs.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the individual’s body (such as their metabolic enzymes) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific electrophile used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is unique due to its dioxidoisothiazolidine ring, which imparts distinct chemical and biological properties compared to other sulfonamides. This structural feature may enhance its stability and specificity in biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-22(19)11-5-10-17(22)14-7-4-6-13(12-14)16-23(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,16H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPRRAHAOHNJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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